molecular formula C14H17ClN2OS B2958852 (Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 1321748-09-7

(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2958852
CAS No.: 1321748-09-7
M. Wt: 296.81
InChI Key: QYQDBEDZQZENCA-SSZFMOIBSA-N
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Description

(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic benzothiazole derivative of significant interest in fundamental pharmacological research, particularly in the study of ligand-gated ion channels. This compound is strictly for research applications and is not intended for diagnostic or therapeutic uses. This compound is structurally related to a novel class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC) , an atypical member of the Cys-loop receptor superfamily . Research indicates that these analogs function as negative allosteric modulators (NAMs) of ZAC. They exhibit non-competitive antagonism and are believed to target the transmembrane and/or intracellular domains of the receptor, leading to a state-dependent inhibition of channel activity . The pivalamide (2,2-dimethylpropanamide) moiety in this compound is a functional group known to influence the molecular properties, potentially contributing to metabolic stability and binding characteristics . Beyond its relevance to neuropharmacology, the benzothiazole scaffold is a privileged structure in medicinal chemistry. Related derivatives have demonstrated a range of biological activities in research settings, including antimicrobial and anticonvulsant properties, making them valuable tools for exploring new therapeutic targets . Researchers can utilize this compound to probe the physiological functions of ZAC, which are still poorly elucidated, and to investigate the structure-activity relationships within this class of channel modulators.

Properties

IUPAC Name

N-(6-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2OS/c1-8-6-9(15)7-10-11(8)17(5)13(19-10)16-12(18)14(2,3)4/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQDBEDZQZENCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N(C(=NC(=O)C(C)(C)C)S2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Substituents: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be performed using methyl iodide or dimethyl sulfate.

    Formation of the Pivalamide Moiety: The pivalamide group is introduced through an amide coupling reaction. This can be achieved by reacting the benzo[d]thiazole derivative with pivaloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines under appropriate conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.

Scientific Research Applications

(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound belonging to the benzo[d]thiazole class of molecules. It is characterized by a chloro group, two methyl groups, and a pivalamide moiety attached to the benzo[d]thiazole ring system.

Scientific Research Applications

This compound is primarily used as a building block for synthesizing more complex molecules in chemistry. It has shown promise as a potential therapeutic agent in biological and medicinal research, with its structural features making it a candidate for developing drugs targeting specific biological pathways. The compound can also be used to develop advanced materials in the industrial sector because its chemical properties make it suitable for incorporation into polymers, coatings, and other materials with specialized functions.

Chemistry

This compound is used as a building block in the synthesis of complex molecules. The benzo[d]thiazole core of this compound can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions, while the pivalamide group is introduced through an amide coupling reaction with pivaloyl chloride in the presence of a base like triethylamine.

Biology and Medicine

This compound has shown promise as a potential therapeutic agent in biological and medicinal research. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, leading to the modulation of cellular pathways. For example, its cytotoxic effects may be mediated through the inhibition of key enzymes involved in cell proliferation, while its antibacterial activity may result from the disruption of bacterial cell wall synthesis or function. Benzothiazole derivatives, in general, have diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry

This compound can be used in developing advanced materials. Its chemical properties make it suitable for incorporation into polymers, coatings, and other materials with specialized functions. Industrial production of this compound may involve optimization of synthetic routes to enhance yield and purity, potentially including continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Properties

  • IUPAC Name: N-(6-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
  • InChI: InChI=1S/C14H17ClN2OS/c1-8-6-9(15)7-10-11(8)17(5)13(19-10)16-12(18)14(2,3)4/h6-7H,1-5H3
  • InChI Key: QYQDBEDZQZENCA-UHFFFAOYSA-N
  • Canonical SMILES: CC1=CC(=CC2=C1N(C(=NC(=O)C(C)(C)C)S2)C)Cl
  • Molecular Formula: C14H17ClN2OS
  • Molecular Weight: 296.8 g/mol

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
  • Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
  • Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines under appropriate conditions.

Major Products

  • Oxidation: Formation of alcohols or carboxylic acids.
  • Reduction: Formation of dechlorinated derivatives.
  • Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. For example, its cytotoxic effects may be mediated through the inhibition of key enzymes involved in cell proliferation, while its antibacterial activity may result from the disruption of bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact :

  • Pivalamide (tert-butyl carbamate) confers lipophilicity and metabolic stability, making the target compound suitable for prolonged biological activity.
  • Thiophene-2-sulfonamide in the comparator enhances solubility in polar solvents and may confer acidity (sulfonamide pKa ~10), enabling ionic interactions in biological systems .

Molecular Weight and Bioavailability :

  • The target compound’s lower molecular weight (~312.8 g/mol vs. 354.5 g/mol) suggests improved membrane permeability, aligning with Lipinski’s Rule of Five guidelines for drug-likeness.

Biological Activity

(Z)-N-(6-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a compound belonging to the benzothiazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the preparation of 6-chloro-3,4-dimethylbenzo[d]thiazole, followed by condensation reactions with pivalamide derivatives. The synthetic route may include:

  • Formation of Benzothiazole Derivative : Utilizing 3,4-dimethylaniline and thioketones.
  • Condensation Reaction : Reacting the benzothiazole derivative with pivaloyl chloride or similar compounds under basic conditions to yield the final product.

Antimicrobial Properties

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from benzothiazole have shown efficacy against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 100 to 250 µg/mL, demonstrating their potential as antimicrobial agents .

Antidepressant Activity

Research has demonstrated that certain benzothiazole derivatives possess antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For example, a study synthesized several benzothiazole derivatives and evaluated their antidepressant activity through behavioral tests in rodents .

Anti-tubercular Activity

Benzothiazole derivatives have also been explored for their anti-tubercular properties. In vitro studies have reported that these compounds can inhibit Mycobacterium tuberculosis growth effectively. Specific derivatives demonstrated MIC values as low as 100 µg/mL against resistant strains .

Study on Antidepressant Activity

A comprehensive evaluation was conducted on a series of synthesized benzothiazole derivatives, including this compound. The study utilized forced swim tests and tail suspension tests in mice to assess antidepressant effects. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential therapeutic applications in treating depression .

Evaluation of Antimicrobial Efficacy

In another study focused on antimicrobial activity, various benzothiazole derivatives were screened against clinical isolates of bacteria and fungi. The results showed that this compound exhibited notable inhibition against Staphylococcus aureus and Candida albicans with an MIC of 150 µg/mL .

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